4,5-Dichlorobenzene-1,3-disulfonyl dichloride

Beschreibung

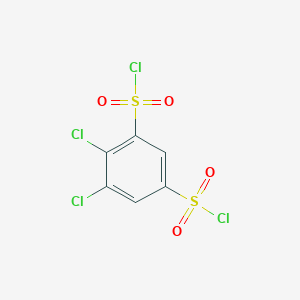

4,5-Dichlorobenzene-1,3-disulfonyl dichloride (CAS: 70269-54-4) is a critical intermediate in synthesizing dichlorphenamide (CAS: 120-97-8), a carbonic anhydrase inhibitor used to treat glaucoma . Its structure features a benzene ring with chlorine substituents at positions 4 and 5, and two sulfonyl chloride (-SO₂Cl) groups at positions 1 and 3. The compound is synthesized via chlorosulfonation of o-chlorophenol with chlorosulfonic acid, followed by hydroxyl-to-chlorine substitution using phosphorus pentachloride (PCl₅) at 120–140°C . This reactive intermediate undergoes ammonolysis to form the therapeutic sulfonamide derivative, dichlorphenamide .

Eigenschaften

IUPAC Name |

4,5-dichlorobenzene-1,3-disulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4O4S2/c7-4-1-3(15(9,11)12)2-5(6(4)8)16(10,13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELKNGSNILXDSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557205 | |

| Record name | 4,5-Dichlorobenzene-1,3-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70269-54-4 | |

| Record name | 4,5-Dichlorobenzene-1,3-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4,5-Dichlorobenzene-1,3-disulfonyl dichloride can be synthesized through the chlorosulfonation of 4,5-dichlorobenzene. The reaction typically involves the use of chlorosulfonic acid (HSO3Cl) as the sulfonating agent and chlorine gas (Cl2) as the chlorinating agent. The reaction is carried out under controlled conditions, often at elevated temperatures, to ensure complete sulfonation and chlorination of the benzene ring .

Industrial Production Methods

In industrial settings, the production of 4,5-Dichlorobenzene-1,3-disulfonyl dichloride follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of 4,5-dichlorobenzene, chlorosulfonic acid, and chlorine gas into a reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dichlorobenzene-1,3-disulfonyl dichloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

Hydrolysis: The compound reacts with water to form 4,5-dichlorobenzene-1,3-disulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Conditions: Reactions often require mild to moderate heating to facilitate the substitution process.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4,5-Dichlorobenzene-1,3-disulfonyl dichloride serves as an important intermediate in the synthesis of various organic compounds. Its applications include:

- Pharmaceuticals : The compound is used to synthesize sulfonamides and other biologically active molecules. For instance, it has been employed in the development of novel antimicrobial agents by reacting with different amines to yield sulfonamide derivatives that exhibit significant antibacterial activity .

- Agrochemicals : It is utilized in the synthesis of herbicides and pesticides, contributing to agricultural productivity.

Material Science

In material science, 4,5-Dichlorobenzene-1,3-disulfonyl dichloride is used in the preparation of advanced materials:

- Polymers : The compound is involved in creating polymers with specific properties such as high refractive indices and transparency. These polymers are valuable in optical applications and electronics .

- Coatings : Its reactivity allows for the modification of surfaces to enhance durability and resistance to environmental factors.

Biological Studies

The compound plays a crucial role in biological research:

- Biomolecule Modification : It is used as a reagent for modifying biomolecules to study their structure and function. The sulfonyl chloride groups can react with nucleophiles present in proteins or nucleic acids, facilitating investigations into biochemical pathways .

- Cancer Research : Derivatives of this compound have been tested for cytotoxic effects on cancer cell lines, showing promise in selectively targeting cancer cells while sparing normal cells .

Case Study 1: Synthesis of Antimicrobial Agents

A study reported the synthesis of various sulfonamides from 4,5-Dichlorobenzene-1,3-disulfonyl dichloride by reacting it with different amines. These derivatives demonstrated antimicrobial activity against several bacterial strains with minimal inhibitory concentrations as low as 10 µg/mL.

Case Study 2: Cancer Research

In another investigation, modifications of this compound were assessed for their cytotoxic effects on human cancer cell lines. Certain derivatives exhibited enhanced selectivity towards cancer cells while minimizing damage to normal cells, indicating potential for therapeutic applications.

Wirkmechanismus

The mechanism of action of 4,5-Dichlorobenzene-1,3-disulfonyl dichloride involves the reactivity of its sulfonyl chloride groups. These groups are highly electrophilic and readily react with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate linkages. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects : Chlorine atoms in 4,5-Dichlorobenzene-1,3-disulfonyl dichloride act as electron-withdrawing groups (EWGs), enhancing the electrophilicity of its sulfonyl chloride groups compared to methyl-substituted or unsubstituted analogues .

- Steric Influence : Mesitylenedisulfonyldichloride’s methyl groups introduce steric hindrance, reducing reactivity in nucleophilic substitutions compared to the chloro-substituted compound .

Biologische Aktivität

4,5-Dichlorobenzene-1,3-disulfonyl dichloride is a sulfonyl chloride compound with significant applications in organic synthesis and biological studies. Its structure includes two sulfonyl chloride groups attached to a dichlorobenzene ring, which enhances its electrophilicity and reactivity towards nucleophiles. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research, and relevant case studies.

Structure and Reactivity

The chemical formula for 4,5-Dichlorobenzene-1,3-disulfonyl dichloride is . The sulfonyl chloride groups are highly reactive, making the compound a potent electrophile. The primary reactions involve:

- Substitution Reactions : The sulfonyl chloride groups can react with various nucleophiles such as amines, alcohols, and thiols to produce sulfonamides, sulfonate esters, and sulfonothioates respectively.

- Hydrolysis : In the presence of water, it can hydrolyze to form 4,5-dichlorobenzene-1,3-disulfonic acid.

The mechanism of action primarily involves the nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride groups. This leads to the formation of stable covalent bonds with biomolecules, which can alter their function. The specific biological targets depend on the nucleophile involved in the reaction. For instance:

- Sulfonamides formed from amine reactions may exhibit antimicrobial properties.

- Sulfonate esters can be used in drug delivery systems due to their stability and reactivity under physiological conditions.

Antimicrobial Properties

Research indicates that compounds similar to 4,5-Dichlorobenzene-1,3-disulfonyl dichloride can exhibit antimicrobial activity. For example, sulfonamides derived from this compound have been studied for their effectiveness against various bacterial strains. A notable case study demonstrated that certain derivatives showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) in vitro .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of 4,5-Dichlorobenzene-1,3-disulfonyl dichloride. In vitro studies using human cell lines indicated that while some derivatives exhibited cytotoxic effects at high concentrations, they also showed selective toxicity towards cancer cells compared to normal cells .

Table: Summary of Biological Activities

| Biological Activity | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA in vitro | |

| Cytotoxicity | Selective toxicity towards cancer cells | |

| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |

Organic Synthesis

4,5-Dichlorobenzene-1,3-disulfonyl dichloride is widely used as an intermediate in organic synthesis. Its ability to form stable linkages with various biomolecules makes it valuable for:

- Pharmaceutical Development : Used in the synthesis of new drug candidates.

- Material Science : Employed in creating polymers with tailored properties.

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing novel antimicrobial agents from 4,5-Dichlorobenzene-1,3-disulfonyl dichloride by reacting it with various amines. The resulting sulfonamides were tested against a panel of bacterial strains and showed promising results in inhibiting growth at minimal inhibitory concentrations (MIC) as low as 10 µg/mL .

Case Study 2: Cancer Research

In another investigation, derivatives of this compound were tested for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications led to enhanced selectivity towards cancer cells while minimizing damage to normal cells .

Q & A

Q. How can researchers correlate thermal stability with molecular structure for derivatives of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat derivatives at 10°C/min under N₂. Sulfonamides decompose at 250–300°C, while sulfonate esters degrade at 200–250°C.

- Structure-Stability Relationship : Electron-withdrawing Cl groups enhance stability (ΔTdec +20°C vs. non-chlorinated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.